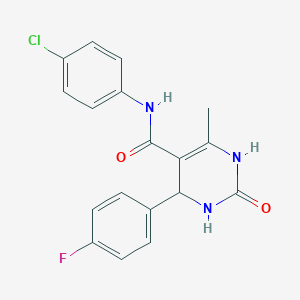
N-(4-chlorophenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C18H15ClFN3O2 and its molecular weight is 359.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-chlorophenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a synthetic compound belonging to the class of tetrahydropyrimidine derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and antiviral properties. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
Key Features:
- Chlorophenyl and Fluorophenyl Substituents: These groups are known to enhance biological activity through various mechanisms.
- Tetrahydropyrimidine Core: This moiety is associated with a range of biological activities.
Antiviral Activity
Research has indicated that derivatives of tetrahydropyrimidines exhibit significant antiviral properties. For instance, studies have shown that related compounds can inhibit HIV integrase activity. The most active derivative in a related study demonstrated an IC50 value of 0.65 µM against HIV integrase, although it did not show effective inhibition in cell culture assays for HIV-1 and HIV-2 below cytotoxic concentrations .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial strains. Pyrimidine derivatives have been noted for their effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. In one study, compounds with similar structures showed an MIC (Minimum Inhibitory Concentration) value of 66 µM against S. aureus .
| Compound | Activity | MIC (µM) |
|---|---|---|
| This compound | Antimicrobial | TBD |
| Related Pyrimidine Derivative | Antimicrobial | 66 |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrimidine derivatives has also been explored. The mechanism involves the inhibition of specific enzymes that play a role in inflammatory pathways. For instance, compounds similar to this compound have been shown to inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory response.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in viral replication or inflammatory processes.
- Receptor Modulation: It could also modulate receptor activity associated with pain and inflammation.
Case Studies
- HIV Integrase Inhibition: A study focused on the synthesis and evaluation of tetrahydropyrimidine derivatives for their ability to inhibit HIV integrase. The most active compound demonstrated significant inhibition in vitro but was limited by cytotoxicity in cell culture assays .
- Antimicrobial Screening: Another case involved screening related pyrimidine compounds against E. coli and S. aureus, where certain derivatives exhibited notable antimicrobial effects with MIC values comparable to established antibiotics .
属性
IUPAC Name |
N-(4-chlorophenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFN3O2/c1-10-15(17(24)22-14-8-4-12(19)5-9-14)16(23-18(25)21-10)11-2-6-13(20)7-3-11/h2-9,16H,1H3,(H,22,24)(H2,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSMJYQKNHOBGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














